N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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Overview
Description
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a benzoxazine ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with acetone in the presence of an acid catalyst to form the 2,2-dimethyl-1,3-benzodioxole structure.
Construction of the Benzoxazine Ring: The benzodioxole intermediate is then reacted with an appropriate amine and formaldehyde under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzodioxole and benzoxazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The benzodioxole and benzoxazine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazo[1,2-a]pyrimidinecarboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide stands out due to its unique combination of a benzodioxole moiety, a benzoxazine ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N2O6S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C17H16N2O6S/c1-17(2)24-14-5-3-10(7-15(14)25-17)19-26(21,22)11-4-6-13-12(8-11)18-16(20)9-23-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
InChI Key |
IPUNYCCHWNDTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4)C |
Origin of Product |
United States |
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